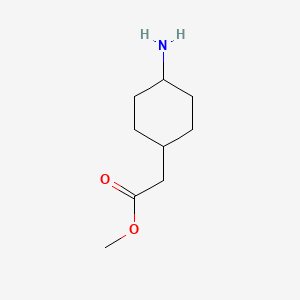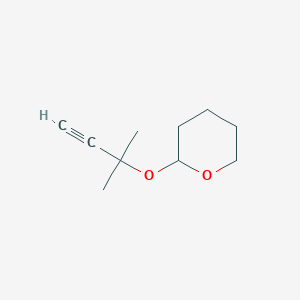
9,9-Dioctyl-2,7-bis(prop-1-ynyl)fluorene
Overview
Description
9,9-Dioctyl-2,7-bis(prop-1-ynyl)fluorene is a chemical compound with the molecular formula C35H46 . It is used for the synthesis of polymer semiconductors . Polyfluorenes, which are one of the most important PLED materials, show a strong blue fluorescence stabilized by their rigid, conjugated structure .
Synthesis Analysis
The synthesis of 9,9-Dioctyl-2,7-bis(prop-1-ynyl)fluorene involves either Suzuki coupling or Stille coupling reactions . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of 9,9-Dioctyl-2,7-bis(prop-1-ynyl)fluorene is characterized by a rigid, conjugated structure . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the compound have been determined according to the cyclic voltammetry method .Chemical Reactions Analysis
9,9-Dioctyl-2,7-bis(prop-1-ynyl)fluorene is used in the synthesis of polymer semiconductors . The compound reacts with 9,9-Dioctylfluorene-2,7-diboronic acid bis (pinacol) ester in toluene to yield PFO (F8) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 466.74 . It is a solid with a melting point of 59-63 °C . The density of the compound is greater than 0.991 g/mL at 25ºC .Safety and Hazards
Future Directions
The future directions of 9,9-Dioctyl-2,7-bis(prop-1-ynyl)fluorene research are likely to focus on its applications in the synthesis of polymer semiconductors . Alkyl-substituted polyfluorenes have emerged as a very attractive class of conjugated polymers, especially for display applications . This is due to their pure blue and efficient electroluminescence, coupled with a high charge-carrier mobility and good processability .
properties
IUPAC Name |
9,9-dioctyl-2,7-bis(prop-1-ynyl)fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46/c1-5-9-11-13-15-17-25-35(26-18-16-14-12-10-6-2)33-27-29(19-7-3)21-23-31(33)32-24-22-30(20-8-4)28-34(32)35/h21-24,27-28H,5-6,9-18,25-26H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJSPFSPRYJTMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)C#CC)C3=C1C=C(C=C3)C#CC)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392597 | |
| Record name | 9,9-dioctyl-2,7-bis(prop-1-ynyl)fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Dioctyl-2,7-bis(prop-1-ynyl)fluorene | |
CAS RN |
278176-11-7 | |
| Record name | 9,9-dioctyl-2,7-bis(prop-1-ynyl)fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



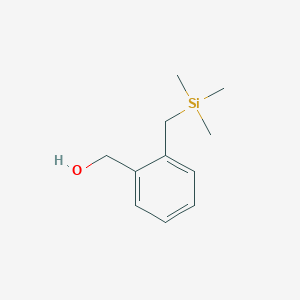
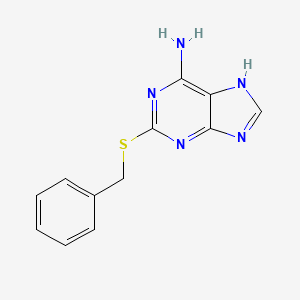
![6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1598187.png)



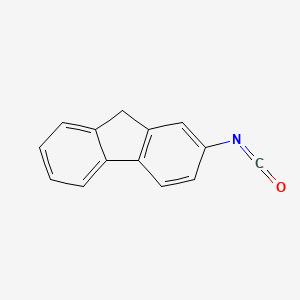
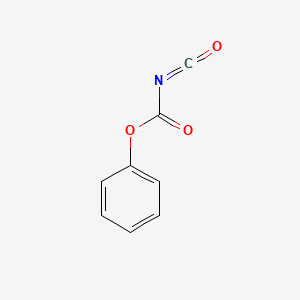

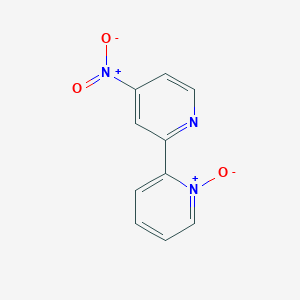
![N-[Bis(dimethylamino)phosphorylimino-bis(dimethylamino)-lambda5-phosphanyl]-N-methylmethanamine](/img/structure/B1598197.png)
